molecular formula C16H16FNO B5163199 4-fluoro-N-(1-phenylpropyl)benzamide

4-fluoro-N-(1-phenylpropyl)benzamide

Cat. No.: B5163199
M. Wt: 257.30 g/mol
InChI Key: NBZDLNTWELSDOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(1-phenylpropyl)benzamide, also known as 4F-ADB, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It belongs to the class of indazole-3-carboxamides and is structurally similar to other synthetic cannabinoids such as JWH-018 and AB-FUBINACA. 4F-ADB is known to bind to the CB1 and CB2 receptors in the brain, resulting in various physiological and biochemical effects.

Scientific Research Applications

4-fluoro-N-(1-phenylpropyl)benzamide has been used in various scientific research studies to investigate its effects on the CB1 and CB2 receptors in the brain. It has been found to have similar effects to other synthetic cannabinoids, including the induction of hypothermia, catalepsy, and analgesia. It has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, this compound has been used in forensic toxicology to identify synthetic cannabinoid use in biological samples.

Mechanism of Action

4-fluoro-N-(1-phenylpropyl)benzamide binds to the CB1 and CB2 receptors in the brain, resulting in various physiological and biochemical effects. CB1 receptors are primarily located in the brain and are responsible for the psychoactive effects of cannabinoids. CB2 receptors are primarily located in the immune system and are involved in immune function and inflammation. This compound has been shown to have high affinity for both CB1 and CB2 receptors, resulting in the activation of various signaling pathways and the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of hypothermia, catalepsy, and analgesia. It has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, this compound has been shown to have immunomodulatory effects, including the suppression of cytokine production and the inhibition of T-cell proliferation.

Advantages and Limitations for Lab Experiments

4-fluoro-N-(1-phenylpropyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for CB1 and CB2 receptors. It is also relatively easy to synthesize and purify, making it a cost-effective research tool. However, this compound has several limitations, including its potential for abuse and toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.

Future Directions

There are several future directions for research on 4-fluoro-N-(1-phenylpropyl)benzamide. One area of interest is the development of new synthetic cannabinoids with improved selectivity and potency for CB1 and CB2 receptors. Another area of interest is the investigation of the long-term effects of this compound on the brain and immune system. Additionally, there is a need for further research on the potential therapeutic applications of this compound, particularly in the treatment of anxiety and depression. Overall, this compound has the potential to be a valuable research tool for investigating the effects of synthetic cannabinoids on the brain and immune system.

Synthesis Methods

The synthesis of 4-fluoro-N-(1-phenylpropyl)benzamide involves the reaction between 4-fluoro-benzonitrile and 1-phenylpropan-1-amine in the presence of a catalyst and solvent. The resulting product is then reacted with indazole-3-carboxylic acid to form this compound. The purity and yield of the final product depend on the reaction conditions and purification methods used.

Properties

IUPAC Name

4-fluoro-N-(1-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO/c1-2-15(12-6-4-3-5-7-12)18-16(19)13-8-10-14(17)11-9-13/h3-11,15H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZDLNTWELSDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.